N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
Description
N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-21(29(24,25)16-8-4-3-5-9-16)18-13-17(10-11-19(18)26-2)28(22,23)20-14-15-7-6-12-27-15/h3-13,20H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGWOWBTMHEZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the formation of the furan ring, the introduction of the methoxy group, and the sulfonamide formation. Common reagents used in these reactions include furan, methoxybenzene, and sulfonamide precursors. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce N-methylbenzenesulfonamide.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-4-methylbenzenesulfonamide
- N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide
Uniqueness
N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and methoxy group contribute to its reactivity, while the sulfonamide group enhances its potential as a bioactive molecule.
Biological Activity
The compound N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.52 g/mol. The structure features a furan ring, methoxy group, and sulfonamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.52 g/mol |
| IUPAC Name | This compound |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The furan ring and sulfonamide group are known to engage with enzymes or receptors, which may lead to the modulation of various biological pathways. The sulfonamide moiety can also participate in binding interactions that influence protein function.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it was shown to inhibit tumor growth in murine models, highlighting its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
- Cancer Cell Line Studies : In assays involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- In Vivo Studies : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups, showcasing its potential for therapeutic use in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
